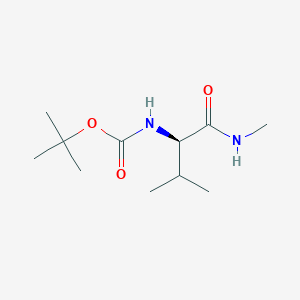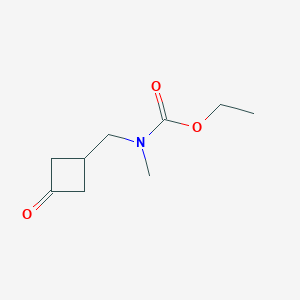
Ethyl methyl((3-oxocyclobutyl)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl methyl((3-oxocyclobutyl)methyl)carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This particular compound is characterized by its unique structure, which includes a cyclobutyl ring with a ketone group, making it an interesting subject for chemical studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl methyl((3-oxocyclobutyl)methyl)carbamate typically involves the reaction of ethyl carbamate with a suitable cyclobutyl ketone derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the ethyl carbamate, followed by the addition of the cyclobutyl ketone derivative. The reaction is usually carried out in an inert solvent like tetrahydrofuran at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts such as indium triflate can enhance the reaction rate and selectivity, making the process more economical and scalable .
化学反应分析
Types of Reactions
Ethyl methyl((3-oxocyclobutyl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride
Major Products
Oxidation: Formation of cyclobutyl ketone oxides.
Reduction: Formation of cyclobutyl alcohol derivatives.
Substitution: Formation of various carbamate derivatives depending on the nucleophile used
科学研究应用
Ethyl methyl((3-oxocyclobutyl)methyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of ethyl methyl((3-oxocyclobutyl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can lead to various biological effects, depending on the enzyme or receptor targeted .
相似化合物的比较
Similar Compounds
- Methyl carbamate
- Ethyl carbamate
- Butyl carbamate
- Phenyl carbamate
Comparison
Ethyl methyl((3-oxocyclobutyl)methyl)carbamate is unique due to its cyclobutyl ring with a ketone group, which imparts distinct chemical and biological properties.
属性
分子式 |
C9H15NO3 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC 名称 |
ethyl N-methyl-N-[(3-oxocyclobutyl)methyl]carbamate |
InChI |
InChI=1S/C9H15NO3/c1-3-13-9(12)10(2)6-7-4-8(11)5-7/h7H,3-6H2,1-2H3 |
InChI 键 |
JRZRHOSYAVKPEL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N(C)CC1CC(=O)C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


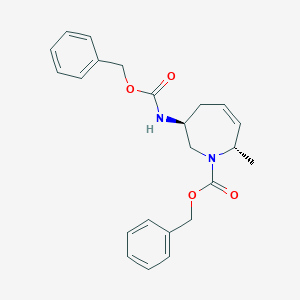

![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)-2-azabicyclo[2.2.2]octane](/img/structure/B14888615.png)
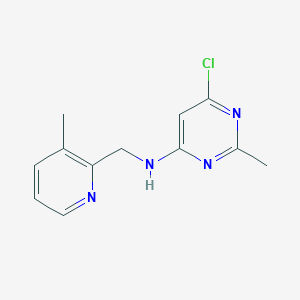
![1-(Imidazo[1,5-a]pyridin-3-yl)-3-(methylthio)propan-1-amine](/img/structure/B14888624.png)

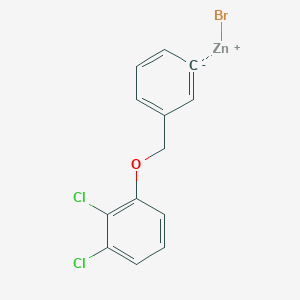

![tert-Butyl 7-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B14888635.png)
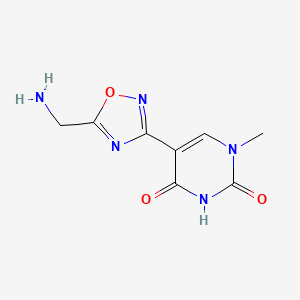
![4-Methyl-3-[(2-methylpentanoyl)amino]benzoic acid](/img/structure/B14888660.png)
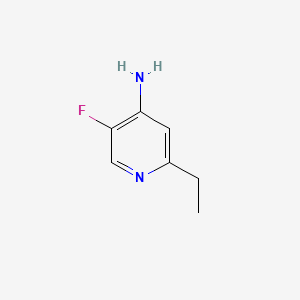
![[3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14888669.png)
